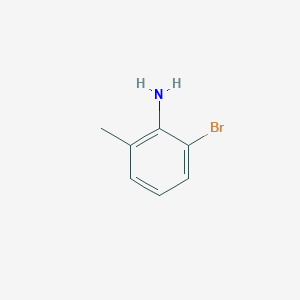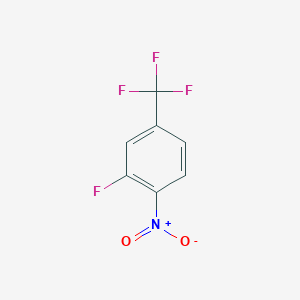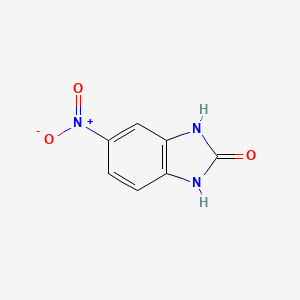
2-Bromo-6-methylaniline
Descripción general
Descripción
Synthesis Analysis
2-Bromo-6-methylaniline can be synthesized through several methods. One such method involves the use of hydrogen chloride and sodium nitrite in water at -3°C, followed by the addition of sodium periodate tetrafluoroborate in water at 20°C. The mixture is then stirred at room temperature for 3 hours. The precipitated solid is collected by filtration to give the desired compound .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylaniline is represented by the SMILES stringCc1cccc(Br)c1N . The InChI representation is InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 . Chemical Reactions Analysis
2-Bromo-6-methylaniline can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize alkyl substituted bromoindazole building blocks by Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids. It can also be used to synthesize difluoropyridoindole via Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .Physical And Chemical Properties Analysis
2-Bromo-6-methylaniline has a boiling point of 105-107 °C/205 mmHg and a density of 1.4780 g/mL at 25 °C . Its refractive index is 1.6030 .Aplicaciones Científicas De Investigación
Synthesis of Alkyl Substituted Bromoindazole Building Blocks
2-Bromo-6-methylaniline can be used as a reactant to synthesize alkyl substituted bromoindazole building blocks. This is achieved through a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids .
Synthesis of Difluoropyridoindole
Another application of 2-Bromo-6-methylaniline is in the synthesis of difluoropyridoindole. This is done via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .
Safety and Hazards
2-Bromo-6-methylaniline is classified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Mecanismo De Acción
Target of Action
2-Bromo-6-methylaniline is a chemical compound that is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, which can vary depending on the specific reaction being carried out.
Mode of Action
The mode of action of 2-Bromo-6-methylaniline involves its interaction with other reactants in a chemical reaction. For example, it can be used in the synthesis of alkyl substituted bromoindazole building blocks by a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids . It can also be used in the synthesis of difluoropyridoindole via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-6-methylaniline are primarily those involved in the synthesis of new compounds. For instance, in the Suzuki coupling reaction, the compound acts as an aryl halide, reacting with a boronic acid to form a new carbon-carbon bond . This reaction is a key step in many synthetic pathways in organic chemistry.
Result of Action
The result of the action of 2-Bromo-6-methylaniline is the formation of new compounds through chemical reactions. For example, it can contribute to the formation of alkyl substituted bromoindazole building blocks and difluoropyridoindole . The exact molecular and cellular effects of these compounds would depend on their specific chemical structures and properties.
Action Environment
The action of 2-Bromo-6-methylaniline can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often carried out in an aqueous solution or in a polar organic solvent, which can also influence the reaction’s efficiency and the stability of 2-Bromo-6-methylaniline.
Propiedades
IUPAC Name |
2-bromo-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCMSVRKKDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373311 | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylaniline | |
CAS RN |
53848-17-2 | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)


![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)
